molecular formula C8H11NO4 B11786664 3-Isobutoxyisoxazole-5-carboxylic acid

3-Isobutoxyisoxazole-5-carboxylic acid

Cat. No.: B11786664
M. Wt: 185.18 g/mol
InChI Key: HUXLVCYVJFEGDJ-UHFFFAOYSA-N
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Description

3-Isobutoxyisoxazole-5-carboxylicacid is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxyisoxazole-5-carboxylicacid typically involves the cycloaddition of nitrile oxides with dipolarophiles. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods: Industrial production methods for this compound often involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity. For instance, the condensation reactions of nitroacetic esters with dipolarophiles in the presence of water have been reported as an efficient method for preparing 3,5-disubstituted isoxazoles .

Chemical Reactions Analysis

Types of Reactions: 3-Isobutoxyisoxazole-5-carboxylicacid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce various reduced forms of the compound.

Scientific Research Applications

3-Isobutoxyisoxazole-5-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isobutoxyisoxazole-5-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 3-Methoxyisoxazole-5-carboxylic acid
  • 5-Isopropylisoxazole-3-carboxylic acid
  • Isocarboxazid

Comparison: Compared to similar compounds, 3-Isobutoxyisoxazole-5-carboxylicacid is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. For example, the isobutoxy group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

3-(2-methylpropoxy)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C8H11NO4/c1-5(2)4-12-7-3-6(8(10)11)13-9-7/h3,5H,4H2,1-2H3,(H,10,11)

InChI Key

HUXLVCYVJFEGDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NOC(=C1)C(=O)O

Origin of Product

United States

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